N'-(2-carbamoylphenyl)-N,N-dicyclohexylbenzene-1,4-dicarboxamide
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Overview
Description
N4-(2-CARBAMOYLPHENYL)-N1,N1-DICYCLOHEXYLBENZENE-1,4-DICARBOXAMIDE is a complex organic compound with a unique structure that includes both carbamoyl and dicarboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-CARBAMOYLPHENYL)-N1,N1-DICYCLOHEXYLBENZENE-1,4-DICARBOXAMIDE typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic esters and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N4-(2-CARBAMOYLPHENYL)-N1,N1-DICYCLOHEXYLBENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N4-(2-CARBAMOYLPHENYL)-N1,N1-DICYCLOHEXYLBENZENE-1,4-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N4-(2-CARBAMOYLPHENYL)-N1,N1-DICYCLOHEXYLBENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
N4-(2-CARBAMOYLPHENYL)-N1,N1-DICYCLOHEXYLBENZENE-1,4-DICARBOXAMIDE is unique due to its specific structure, which includes both carbamoyl and dicarboxamide groups. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C27H33N3O3 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
1-N-(2-carbamoylphenyl)-4-N,4-N-dicyclohexylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C27H33N3O3/c28-25(31)23-13-7-8-14-24(23)29-26(32)19-15-17-20(18-16-19)27(33)30(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h7-8,13-18,21-22H,1-6,9-12H2,(H2,28,31)(H,29,32) |
InChI Key |
NQKKWRVNFZUBQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)N |
Origin of Product |
United States |
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